molecular formula C14H13FN2OS B2435984 4-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 392236-74-7

4-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2435984
CAS No.: 392236-74-7
M. Wt: 276.33
InChI Key: BMMFYCMUEJGIRP-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule that contains a benzamide group and a tetrahydrobenzothiazole group . The benzamide group is a common motif in pharmaceutical chemistry, known for its wide range of biological activities . The tetrahydrobenzothiazole group is a bicyclic system containing a sulfur and nitrogen atom, which is also found in various bioactive compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative to form the amide bond . The tetrahydrobenzothiazole group can be synthesized from cyclization reactions involving a suitable precursor .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide group and the heterocyclic ring. Amides are generally stable but can undergo hydrolysis under acidic or basic conditions. The heterocyclic ring might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, amides have high boiling points due to their ability to form hydrogen bonds. The presence of the fluorine atom might increase the compound’s stability and lipophilicity .

Scientific Research Applications

  • Nonlinear Optical Properties and Coordination Networks : A study by Liao et al. (2013) synthesized tetrazolate-yl acylamide tectons, including compounds similar to 4-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. These compounds were combined with cadmium dichloride to form crystalline coordination networks. The research focused on the effects of substituents in tetrazole-yl acylamide tectons on the structural topologies and nonlinear optical properties of these coordination networks (Liao et al., 2013).

  • Antimicrobial Activity : Jagtap et al. (2010) discussed the synthesis of novel compounds containing fluoro-substituted benzothiazoles, which were evaluated for their antimicrobial properties. This study highlights the potential use of such compounds in developing new antimicrobial agents (Jagtap et al., 2010).

  • Synthesis and Pharmacological Screening : Raparla et al. (2013) synthesized derivatives of 6-fluorobenzothiazole, which were tested for their antimicrobial and antioxidant activities. This research demonstrates the broader scope of pharmacological applications of fluoro-benzothiazole compounds (Raparla et al., 2013).

  • Fluorescence Study : Mahadevan et al. (2014) explored the synthesis and fluorescence efficiency of derivatives of 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-ones, which includes compounds structurally similar to the one . These compounds were found to emit blue light, indicating potential applications in fluorescence-based technologies (Mahadevan et al., 2014).

  • Crystal Structure and Molecular Packing : A study by Sagar et al. (2018) synthesized and characterized N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, closely related to the compound . The study focused on the molecular conformations and modes of supramolecular aggregation of these compounds, contributing to the understanding of their crystal structures (Sagar et al., 2018).

  • Chemical Reactions and Synthesis Methods : The study by Hai (2007) presents a novel method for synthesizing a related compound, demonstrating the evolving techniques in chemical synthesis and potential industrial applications of these methods (Hai, 2007).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many benzamide derivatives are known to interact with various enzymes and receptors .

Future Directions

Future research could focus on exploring the biological activity of this compound and optimizing its properties for potential therapeutic applications .

Properties

IUPAC Name

4-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2OS/c15-10-7-5-9(6-8-10)13(18)17-14-16-11-3-1-2-4-12(11)19-14/h5-8H,1-4H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMFYCMUEJGIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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